molecular formula C8H7BrO3 B1298556 p-Bromomandelic acid, (+)- CAS No. 123484-90-2

p-Bromomandelic acid, (+)-

Cat. No. B1298556
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-ZETCQYMHSA-N
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Description

p-Bromomandelic acid is a compound that is structurally related to mandelic acid with a bromine substituent at the para position of the phenyl group. While the provided papers do not directly discuss p-bromomandelic acid, they do provide insights into the chemistry of related brominated aromatic compounds and their applications in synthesis and material science.

Synthesis Analysis

The synthesis of related brominated aromatic compounds can be complex and requires careful consideration of the reagents and conditions. For example, the synthesis of poly(para-2,5-di-n-hexylphenylene) involves a palladium-catalyzed coupling reaction of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, yielding products with high degrees of polymerization . This demonstrates the utility of brominated intermediates in creating structurally homogeneous polymers. Similarly, the preparation of tetradeutero-p-bromophenyl-isothiocyanate for use in Edman degradation of peptides indicates the role of brominated compounds in analytical chemistry .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can significantly influence their physical properties and reactivity. The presence of a bromine atom can facilitate certain reactions due to its relatively high atomic mass and ability to participate in halogen bonding. For instance, the rare-earth p-bromobenzoic acid complexes exhibit a range of structures influenced by the lanthanide contraction, highlighting the impact of molecular structure on the formation of supramolecular assemblies .

Chemical Reactions Analysis

Brominated aromatic compounds are versatile in chemical reactions. The p-bromophenyl group in p-bromophenylisothiocyanate enhances the mass spectral identification of thiohydantoins derived from Edman degradation, showcasing the reactivity of brominated aromatics in bioanalytical applications . Additionally, bromoacetic acid's activation for the synthesis of pyridines and fused pyridin-2-ones demonstrates the use of brominated synthons in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom. For example, the solubility and characterization of poly(para-phenylene) derivatives are important for their application in materials science . The luminescence properties of rare-earth p-bromobenzoic acid complexes are another aspect where the physical properties of brominated compounds are of interest, particularly in the context of material science and optoelectronics .

Safety And Hazards

P-Bromomandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

properties

IUPAC Name

(2S)-2-(4-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBRPQOYFDTAB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromomandelic acid, (+)-

CAS RN

123484-90-2
Record name p-Bromomandelic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123484902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-BROMOMANDELIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBE601JX1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
RB Hahn - Analytical Chemistry, 1951 - ACS Publications
… 6 hours by the p-bromomandelic acid method as compared with 25 to 30 hours by the … standardized by precipitation with eupferron, mandelic acid, and p-bromomandelic acid. The …
Number of citations: 21 pubs.acs.org
RE Oesper, JJ Klingenberg - Analytical Chemistry, 1949 - ACS Publications
… p-Chloromandelic acid and p-bromomandelic acid were … The preferable reagent for the determination of zirconium by the mandelate method was found to be p-bromomandelic acid, …
Number of citations: 77 pubs.acs.org
RA Papucci, DM Fleishman… - Analytical Chemistry, 1953 - ACS Publications
… Experiment has shown that 16% excess reagent in the case of p-bromomandelic acid is requiredfor complete precipitation. When the zirconium content is unknown, an excess amount …
Number of citations: 12 pubs.acs.org
GP Hager, TC Grubb - The Journal of Infectious Diseases, 1942 - JSTOR
A study was made of the comparative bacteriostatic activity of the o-, mand p-fluoro substitution derivatives of benzoic, phenylacetic, cinnamic and mandelic acids. The parabromo …
Number of citations: 3 www.jstor.org
YS Su, DE Campbell - Analytica Chimica Acta, 1971 - Elsevier
… zirconium complex, the amount of p-bromomandelic acid required is about one-twentieth … The application of p-bromomandelic acid to the determination of zirconium in gIasses, glass-…
Number of citations: 4 www.sciencedirect.com
WM MacNevin, PF Urone - Analytical Chemistry, 1953 - ACS Publications
… The use of p-chloro- or p-bromomandelic acid is preferred to mandelic acid (4). No significant difference exists between the chloro and bromo derivative. These reagents are …
Number of citations: 112 pubs.acs.org
M Rafiq, CL Rules, PJ Elving - Talanta, 1963 - Elsevier
… favoured for general use has been p-bromomandelic acid. In connection with the gravimetric … , p-bromomandelic acid and a heretofore only briefly studied reagent, m-nitromandelic acid. …
Number of citations: 13 www.sciencedirect.com
JJ Klingenberg, JM Ernst - 1967 - kb.osu.edu
The procedure was tested in the presence of diverse ions and showed no significant deviation when Al, Cd, Cr, Mg, Sn, Sr, Th, Zn, nitrate, or sulfate ions were present in 100-mg …
Number of citations: 0 kb.osu.edu
JJ Klingenberg, RA Papucci - Analytical Chemistry, 1952 - ACS Publications
… p-Bromomandelic acid is preferred over p-chloromandelic acid as a reagent, although the difference between them is small. As far as is known, these reagents are not commercially …
Number of citations: 26 pubs.acs.org
JWT Meadows, GM Matlack - Analytical Chemistry, 1960 - ACS Publications
… More recently, Bricker and Waterbury (1) used p-bromomandelic acid to separate microgram amounts of zirconium from milligram amounts of plutonium, after reduction of plutonium(IV) …
Number of citations: 4 pubs.acs.org

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